molecular formula C25H20ClN5O2S B2677422 N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111039-09-8

N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No. B2677422
CAS RN: 1111039-09-8
M. Wt: 489.98
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20ClN5O2S and its molecular weight is 489.98. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Activity

N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide: and its derivatives have been investigated for their insecticidal potential. Specifically, they target the ryanodine receptor (RyR), which plays a crucial role in insect muscle function. By binding to RyR, these compounds disrupt calcium release and muscle contraction, leading to insect paralysis and death . Notably, compound 5g exhibited larvicidal activity against the diamondback moth (Plutella xylostella).

Surface Chemistry Studies

Researchers have explored the adsorption behavior of related compounds, such as 4-chlorophenyl isocyanide , on metal surfaces like Au(111) and Pt(111). These studies provide insights into the interaction between the compound and the surface, which can be useful in catalysis and materials science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the reaction of 4-chloroaniline with 2-bromoacetic acid to form N-(4-chlorophenyl)glycine. This intermediate is then reacted with thionyl chloride to form N-(4-chlorophenyl)glycine chloride, which is then reacted with 5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol to form the final product.", "Starting Materials": [ "4-chloroaniline", "2-bromoacetic acid", "thionyl chloride", "5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol" ], "Reaction": [ "4-chloroaniline is reacted with 2-bromoacetic acid in the presence of a base such as potassium carbonate to form N-(4-chlorophenyl)glycine.", "N-(4-chlorophenyl)glycine is then reacted with thionyl chloride to form N-(4-chlorophenyl)glycine chloride.", "N-(4-chlorophenyl)glycine chloride is then reacted with 5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol in the presence of a base such as triethylamine to form the final product N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide." ] }

CAS RN

1111039-09-8

Product Name

N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Molecular Formula

C25H20ClN5O2S

Molecular Weight

489.98

IUPAC Name

N-(4-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H20ClN5O2S/c26-18-10-12-19(13-11-18)27-22(32)16-34-25-29-28-24-30(15-14-17-6-2-1-3-7-17)23(33)20-8-4-5-9-21(20)31(24)25/h1-13H,14-16H2,(H,27,32)

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.